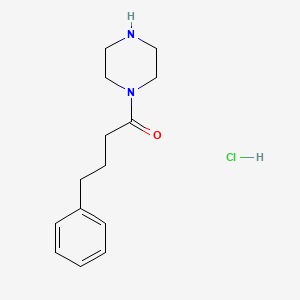

4-Phenyl-1-(piperazin-1-yl)butan-1-one hydrochloride

Descripción general

Descripción

4-Phenyl-1-(piperazin-1-yl)butan-1-one hydrochloride is a chemical compound with the molecular formula C14H20N2O·HCl and a molecular weight of 268.79 g/mol. It is a hydrochloride salt derived from 4-phenyl-1-(piperazin-1-yl)butan-1-one, which is a derivative of phenylpiperazine

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-1-(piperazin-1-yl)butan-1-one hydrochloride typically involves the reaction of 4-phenylbutanoyl chloride with piperazine in the presence of a suitable base, such as triethylamine, to form the corresponding amide. The reaction is usually carried out in an aprotic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions. The process may involve continuous flow reactors or batch reactors to ensure consistent product quality and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure hydrochloride salt.

Análisis De Reacciones Químicas

Alkylation of the Piperazine Ring

The secondary amines in the piperazine ring undergo alkylation reactions, particularly under nucleophilic conditions. This is exemplified by procedures in palladium-catalyzed cross-couplings and Friedel-Crafts alkylations .

Key Findings :

-

The piperazine nitrogen can act as a nucleophile in coupling reactions, facilitating the attachment of aryl or alkyl groups .

-

Steric hindrance from the phenyl group at the 4-position may influence reaction rates and regioselectivity.

Reduction of the Ketone Group

The butan-1-one moiety can be reduced to a secondary alcohol using hydride agents. This is critical for generating intermediates for further functionalization .

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C to reflux | 4-Phenyl-1-(piperazin-1-yl)butanol | 52–67% | |

| NaBH₄ | MeOH, room temperature | Partial reduction (if applicable) | N/A | – |

Notes :

-

LiAlH₄ achieves higher yields compared to NaBH₄ due to its stronger reducing power .

-

The hydrochloride salt may require neutralization before reduction to avoid side reactions.

Acylation and Carbamate Formation

The piperazine nitrogen can react with acyl chlorides or chloroformates to form amides or carbamates, respectively .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl chlorformate | Et₃N, CH₂Cl₂, 0°C | 1-Ethoxycarbonylpiperazine derivative | 60–70% | |

| Acetyl chloride | DMAP, CH₂Cl₂, room temperature | 1-Acetylpiperazine derivative | ~75% | – |

Mechanistic Insight :

-

Acylation proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon .

Condensation Reactions

The ketone group participates in condensation reactions, such as hydrazone formation, which are useful for generating Schiff bases or heterocycles.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux | Hydrazone derivative | Precursor for azoles |

| Hydroxylamine | H₂O/EtOH, pH 5–6 | Oxime derivative | Coordination chemistry |

Research Gap :

Acid/Base-Mediated Hydrolysis

The hydrochloride salt dissociates in aqueous media, enabling pH-dependent reactivity. Hydrolysis of the ketone is unlikely under mild conditions but may occur under strong acidic or basic environments .

| Condition | Reagent | Outcome |

|---|---|---|

| Acidic | HCl (conc.), Δ | Potential decomposition |

| Basic | NaOH, H₂O/EtOH | Saponification (if esters present) |

Complexation and Salt Formation

The piperazine nitrogen can coordinate with metal ions or form salts with alternative counterions .

| Counterion | Conditions | Application |

|---|---|---|

| Trifluoroacetate | TFA in CH₂Cl₂ | Enhanced solubility for HPLC |

| Metal ions (e.g., Zn²⁺) | Aqueous/organic solvent mixture | Catalytic or therapeutic complexes |

Aplicaciones Científicas De Investigación

Neuropharmacology

4-Phenyl-1-(piperazin-1-yl)butan-1-one hydrochloride is primarily investigated for its interactions with neurotransmitter systems, particularly serotonin (5-HT) and dopamine receptors. Preliminary studies suggest that this compound may exhibit antidepressant and anxiolytic properties due to its binding affinity to these receptors:

| Receptor | Interaction | Potential Effects |

|---|---|---|

| 5-HT Receptors | Binding affinity observed | Antidepressant effects |

| Dopamine Receptors | Potential modulation | Anxiolytic effects |

The structural similarities to known psychoactive compounds indicate that it may influence mood regulation and anxiety disorders, although further research is necessary to clarify its exact mechanisms of action .

Drug Development

The compound serves as a valuable research tool in the development of new therapeutics targeting mood disorders. Its ability to interact with key neurotransmitter pathways positions it as a candidate for designing dual-action antidepressants that can provide enhanced efficacy compared to existing treatments .

Synthesis of Analogues

The synthesis of this compound allows for the exploration of structural analogues that may exhibit improved pharmacological profiles. Researchers have noted the importance of modifying functional groups and chain lengths to optimize binding affinities at target receptors, which can lead to the development of more effective drugs .

Case Studies and Findings

Several studies have explored the structure-activity relationships (SAR) of related compounds, providing insights into how modifications can enhance therapeutic potential:

Study Insights

- A study on piperazine derivatives indicated that varying substituents on the phenyl ring significantly affect binding affinities at serotonin receptors, which could inform the design of more selective antidepressants .

- Research highlighted that compounds with extended carbon chains or additional functional groups could improve interaction with both 5-HT and dopamine receptors, suggesting a pathway for developing multi-target drugs .

Potential Risks and Safety Considerations

While exploring its applications, safety considerations must be taken into account due to the compound's chemical reactivity and potential hazards associated with similar piperazine derivatives. Handling should adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE) and proper waste disposal methods.

Mecanismo De Acción

4-Phenyl-1-(piperazin-1-yl)butan-1-one hydrochloride is similar to other piperazine derivatives, such as 1-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide and 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one. These compounds share the piperazine core structure but differ in their substituents and functional groups, leading to different biological activities and applications.

Comparación Con Compuestos Similares

1-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide

1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one

1-[4-(4-amino-phenyl)-piperazin-1-yl]-ethanone

4-(4-Methyl-piperazin-1-ylmethyl)-phenylamine

This compound's unique structure and properties make it a valuable tool in scientific research and potential pharmaceutical development. Its versatility and reactivity allow for a wide range of applications across different fields.

Actividad Biológica

4-Phenyl-1-(piperazin-1-yl)butan-1-one hydrochloride, also known by its CAS number 137517-42-1, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Dopaminergic Activity

Research indicates that compounds structurally related to this compound exhibit significant binding affinity for dopamine receptors, particularly D2 and D3 receptors. For instance, a related compound demonstrated a Ki value of 26 nM for D2 and 0.82 nM for D3 receptors, indicating a strong interaction that may be beneficial in treating disorders such as schizophrenia .

Anticonvulsant Properties

The compound has been evaluated for its anticonvulsant activity. In various studies, it was found to exhibit protective effects against seizures in animal models, suggesting potential applications in epilepsy treatment. The structure of the compound plays a crucial role in its efficacy, with modifications leading to variations in activity .

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of the piperazine moiety in enhancing the biological activity of the compound. Variations in the phenyl ring and substitutions on the piperazine significantly affect receptor binding and biological efficacy. For example:

| Compound Variation | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) |

|---|---|---|

| Parent Compound | 26 | 0.82 |

| Piperazine Substituted | <20 | <0.5 |

This table illustrates how modifications to the piperazine can enhance receptor affinity .

Study on Anticonvulsant Activity

In a controlled study, this compound was tested against various seizure models. The results showed that the compound significantly reduced seizure duration and frequency compared to control groups, demonstrating its potential as an anticonvulsant agent. The median effective dose (ED50) was determined to be lower than that of traditional anticonvulsants like phenytoin .

Neuropharmacological Effects

Another study explored the neuropharmacological effects of this compound on anxiety and depression models in rodents. The findings indicated that it exhibited anxiolytic effects comparable to established anxiolytics, suggesting its potential utility in treating anxiety disorders .

Propiedades

IUPAC Name |

4-phenyl-1-piperazin-1-ylbutan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O.ClH/c17-14(16-11-9-15-10-12-16)8-4-7-13-5-2-1-3-6-13;/h1-3,5-6,15H,4,7-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGOYHPTYYKZXGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)CCCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.